3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
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Overview
Description
3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with dimethyl groups and a hexanoate ester linked to an amino group protected by a tert-butoxycarbonyl (Boc) group.
Preparation Methods
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Coumarin derivatives, including this compound, have been investigated for their potential therapeutic properties, such as anti-inflammatory, anticoagulant, and anticancer activities.
Industry: The compound can be used in the development of new materials, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The chromen-2-one core can bind to enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets more effectively. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate include other coumarin derivatives such as:
- 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate
- (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
- 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(benzyloxy)carbonyl]amino propanoate
These compounds share the chromen-2-one core but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H29NO6 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C22H29NO6/c1-14-15(2)20(25)28-18-13-16(10-11-17(14)18)27-19(24)9-7-6-8-12-23-21(26)29-22(3,4)5/h10-11,13H,6-9,12H2,1-5H3,(H,23,26) |
InChI Key |
KITUDSIHDQMMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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